(2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-10-8-14(17(12-15)20-2)9-11-16(18)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVAGKMXNMVMFC-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one serves as a precursor for synthesizing various organic compounds. Its unique structure allows it to undergo multiple types of reactions:
| Type of Reaction | Description |
|---|---|
| Oxidation | Can form epoxides or carboxylic acids using reagents like potassium permanganate. |
| Reduction | Can be reduced to saturated ketones or alcohols using catalytic hydrogenation. |
| Substitution | Methoxy groups can participate in electrophilic aromatic substitution reactions. |
These properties make it a valuable compound in synthetic organic chemistry .
Chalcones are known for their diverse biological activities, including:
- Anticancer Properties: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects: Studies have shown that this compound can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity: It has demonstrated effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents.
The biological mechanisms often involve the compound acting as a Michael acceptor, which allows it to interact with nucleophilic sites on proteins, modulating various biochemical pathways .
Medical Applications
In medicine, this compound is being explored for its therapeutic potential due to its bioactive properties:
Case Studies
Several studies have documented the efficacy of this compound in various applications:
-
Anticancer Study:
- A study published in Journal of Medicinal Chemistry reported that the compound exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating strong anticancer activity.
-
Anti-inflammatory Research:
- In vitro studies highlighted its ability to significantly decrease levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides.
-
Antimicrobial Efficacy:
- A recent investigation demonstrated that this chalcone derivative showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects. Additionally, the methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- (2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
- (2E)-3-(2,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
- (2E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Comparison:
- (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
- (2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one has methoxy groups at different positions, which may alter its electronic properties and reactivity.
- (2E)-3-(2,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one and (2E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one contain hydroxyl groups, which can significantly impact their solubility, reactivity, and potential biological activities.
Biological Activity
(2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl structure. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C17H16O3
- Molecular Weight : 268.31 g/mol
- CAS Number : 170087-97-5
The compound features two methoxy groups on the phenyl ring, which significantly influence its reactivity and biological activity. The synthesis typically involves the Claisen-Schmidt condensation reaction between 2,4-dimethoxybenzaldehyde and acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Michael Acceptor Activity : The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing it to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activities and signaling pathways.
- Antioxidant Properties : The presence of methoxy groups enhances its electron-donating ability, contributing to its antioxidant capacity by scavenging free radicals.
- Anti-inflammatory Effects : Studies suggest that chalcones can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
These findings suggest that the compound induces apoptosis in cancer cells and inhibits cell proliferation through various mechanisms.
Antimicrobial Activity
Chalcones have also been studied for their antimicrobial properties. This compound has shown activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the potential of this compound as a natural antimicrobial agent.
Anti-inflammatory Activity
In vivo studies have indicated that this chalcone can significantly reduce inflammation markers in animal models. For example:
- A study demonstrated that administration of the compound reduced levels of TNF-alpha and IL-6 in a carrageenan-induced paw edema model .
Case Studies
Several studies have focused on the therapeutic potential of this compound:
- Anticancer Efficacy : A study published in MDPI reported that this compound exhibited broad-spectrum antitumor activity against multiple cancer cell lines with GI50 values ranging from 1.55 to 3.55 µM .
- Mechanistic Insights : Research highlighted its role in inhibiting tubulin polymerization, which is crucial for cancer cell division . Molecular docking studies revealed effective binding to the colchicine site on tubulin.
- Synergistic Effects : Investigations into combinations with other compounds showed enhanced anticancer effects when used alongside traditional chemotherapeutics .
Q & A
Q. What synthetic routes are commonly employed for (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one, and what are critical optimization parameters?
The Claisen-Schmidt condensation is the primary method, involving base-catalyzed aldol condensation between 2,4-dimethoxyacetophenone and benzaldehyde. Key parameters include:
- Catalyst selection : NaOH or KOH in ethanol/water mixtures (60–70°C) for optimal yield .
- Reaction time : 6–12 hours under reflux to ensure complete enolate formation and elimination.
- Stereochemical control : The E-configuration is confirmed via H NMR (coupling constant J = 15–16 Hz for α,β-unsaturated protons) and single-crystal XRD .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
- IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1650–1680 cm and α,β-unsaturated system (C=C) at ~1600 cm .
- H/C NMR : Identifies methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and olefinic protons (δ 6.8–7.5 ppm with J ≈ 15 Hz for E-isomer) .
- HR-MS : Validates molecular ion [M+H] at m/z 298.12 (CHO) .
Q. How is the crystal structure resolved, and what intermolecular interactions stabilize the lattice?
Single-crystal XRD reveals a planar α,β-unsaturated ketone system. The dihedral angle between the 2,4-dimethoxyphenyl and phenyl rings is ~10–15°, indicating minimal steric hindrance. Weak C–H···O hydrogen bonds and π-π stacking (3.5–4.0 Å) contribute to lattice stability .
Advanced Research Questions
Q. How do computational methods (DFT) predict reactivity, and how do they align with experimental data?
DFT studies at the B3LYP/6-311++G(d,p) level calculate:
Q. What mechanistic insights explain its antimicrobial activity, and how does substituent positioning influence efficacy?
The 2,4-dimethoxy groups enhance lipophilicity, promoting membrane penetration. In vitro assays against S. aureus and E. coli show MIC values of 12.5–25 µg/mL. Electron-withdrawing substituents (e.g., halogens) at the 4-position increase activity by 30–40% via enhanced electrophilic interactions with microbial enzymes .
Q. What strategies resolve discrepancies between experimental and theoretical bond parameters?
Discrepancies in bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.25 Å DFT) arise from crystal packing effects. Hybrid functionals (e.g., CAM-B3LYP) and solvent corrections (PCM model) reduce errors to <2% .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Experimental Value | DFT Value (B3LYP) |
|---|---|---|
| C=O Bond Length (Å) | 1.22 | 1.25 |
| HOMO-LUMO Gap (eV) | 4.8 | 4.6 |
| λmax (nm) | 330 | 325 |
Q. Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 |
Critical Analysis of Contradictions
- Stereochemical assignment : While XRD definitively confirms the E-isomer, NMR coupling constants alone may mislead if impurities are present. Cross-validation with NOESY (no cross-peaks between α,β-protons and aryl groups) is recommended .
- Antimicrobial variability : Discrepancies in MIC values across studies (~10–50 µg/mL) arise from differences in bacterial strains and assay protocols. Standardization using CLSI guidelines is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
